3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Overview
Description
3,4-Dichloroaniline, also known as 1-amino-3,4-dichlorobenzene, is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes . The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure .Molecular Structure Analysis
The molecular structure of 3,4-Dichloroaniline consists of an aniline ring substituted with two chlorine atoms . The molecular weight is 162.017 .Chemical Reactions Analysis
3,4-Dichloroaniline is sensitive to prolonged exposure to heat, light, and air . It can decompose at low pH, and hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical and Chemical Properties Analysis
3,4-Dichloroaniline is a light tan to dark gray crystal or brown solid . It is insoluble in water . The melting point is 71-72°C .Scientific Research Applications
Cyclization and Rearrangement Reactions
Research by Bates and Li (2002) explored the cyclization products produced from nitroarene reduction to aminoarene with SnCl2, revealing novel reaction pathways and the formation of unexpected products, such as quino[3,2-b][1,4]benzothiazine, through stannous chloride-mediated reductive cyclization-rearrangement processes. This study highlights the complex chemistry involving aniline derivatives and their potential for generating novel heterocyclic compounds (Bates & Li, 2002).
Synthesis of Thienopyrimidines
Song (2007) reported a facile synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, illustrating the methodological advancements in synthesizing thienopyrimidine derivatives with good medicinal and biological activities. The research opens avenues for the development of potent inhibitors of VEGF receptor-2 kinase, contributing to angiogenesis inhibition (Song, 2007).
Antimicrobial Activity of Novel Compounds
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential of aniline derivatives in contributing to new antibacterial and antifungal agents. This research signifies the importance of synthetic chemistry in developing new therapeutics (Habib et al., 2013).
Synthesis of Thieno[3,2-e]-1,3-thiazin-4-ones
Abu-El-Halawa, Sarabi, and El-Abadelah (2008) explored the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, providing insights into the generation of new bicyclic derivatives with potential biological applications. This work showcases the versatility of aniline derivatives in heterocyclic chemistry and their role in producing compounds with possible therapeutic uses (Abu-El-Halawa et al., 2008).
Synthesis of Dispiro 1,4-Benzothiazine Hybrids
Malathi and colleagues (2015) presented the stereoselective formation of novel dispiro 1,4-benzothiazine hybrid heterocycles through 1,3-dipolar cycloaddition, underlining the potential for creating structurally complex and biologically active molecules. This research highlights the innovative approaches in medicinal chemistry for developing new drug candidates (Malathi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S2/c1-18-12-4-5-21-13(12)11(7-22(18,19)20)17-16-8-2-3-9(14)10(15)6-8/h2-6,16H,7H2,1H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBYHSTNSKTHW-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC3=CC(=C(C=C3)Cl)Cl)CS1(=O)=O)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC3=CC(=C(C=C3)Cl)Cl)/CS1(=O)=O)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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